molecular formula C18H13F2OP B1273482 Bis(4-fluorophenyl)phenylphosphine oxide CAS No. 54300-32-2

Bis(4-fluorophenyl)phenylphosphine oxide

Cat. No.: B1273482
CAS No.: 54300-32-2
M. Wt: 314.3 g/mol
InChI Key: AAYLOGMTTMROGA-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)phenylphosphine oxide is an organophosphorus compound with the molecular formula C18H13F2OP. It is characterized by the presence of two 4-fluorophenyl groups and one phenyl group attached to a phosphine oxide moiety. This compound is known for its applications in catalysis and polymer chemistry.

Biochemical Analysis

Biochemical Properties

Bis(4-fluorophenyl)phenylphosphine oxide plays a significant role in biochemical reactions, particularly as a catalyst for hydroformylation reactions. It interacts with various enzymes and proteins, facilitating the formation of bonds between carbon atoms. The compound’s phosphine oxide group is crucial for its catalytic activity, enabling it to form stable complexes with transition metals, which are essential for the catalytic process .

Cellular Effects

This compound has been shown to influence cellular processes, particularly in the context of polymer electrolyte membranes for fuel cells. It affects cell function by enhancing the stability and performance of these membranes, which are critical for efficient energy conversion. The compound’s interaction with cellular components can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The phosphine oxide group allows it to form stable complexes with transition metals, which can inhibit or activate specific enzymes. This interaction can lead to changes in gene expression and other cellular processes, contributing to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the performance of polymer electrolyte membranes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s phosphine oxide group is essential for its role in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. The compound’s ability to form stable complexes with transition metals is crucial for its transport and distribution .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications can direct the compound to particular organelles, affecting its function and activity. The phosphine oxide group plays a key role in its subcellular localization and overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 4-fluorobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine oxide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phosphine oxide moiety may be further oxidized under strong oxidizing conditions.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Further oxidized phosphine oxides.

    Substitution: Substituted derivatives where the fluorine atoms are replaced by other functional groups.

Scientific Research Applications

Bis(4-fluorophenyl)phenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in hydroformylation reactions, which are important for the synthesis of aldehydes from alkenes.

    Polymer Chemistry: This compound serves as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications and chlorine-tolerant polymers for desalination.

    Material Science: It is utilized in the development of flame-retardant materials and dielectric properties enhancement in epoxy resins.

    Biology and Medicine:

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)phenylphosphine oxide
  • Bis(4-bromophenyl)phenylphosphine oxide
  • Bis(4-methylphenyl)phenylphosphine oxide

Comparison: Bis(4-fluorophenyl)phenylphosphine oxide is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to other halogenated or alkylated derivatives. The fluorine atoms increase the compound’s stability and influence its reactivity in substitution reactions, making it particularly useful in specific catalytic and polymer applications.

Properties

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202669
Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-32-2
Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name Bis(4-fluorophenyl)phenylphosphine oxide
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Record name BIS(4-FLUOROPHENYL)PHENYLPHOSPHINE OXIDE
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Synthesis routes and methods

Procedure details

A mixture of anhydrous ethylether and dried magnesium 5 g was put in a reaction vessel, into which a solution of parabromofluorobezene 35 g dissolved in anhydrous ethylether 50 ml subsequently was added slowly to prepare a Grignard reagent. Into this Grignard reagent, a solution of dichlorophenylphosphine oxide 19.5 g dissolved in anhydrous ethylether was added for a reaction. After performing the reaction, the solution was washed with distilled water and moisture was removed therefrom with a drying agent. Thereafter, the resulting solution was concentrated under a reduced pressure and was vacuum-distilled to give 25.77 g of bis(4-fluorophenyl)phenylphosphine oxide, which was then subjected to the treatment of infrared spectrum analysis and NMR spectrum analysis to insure the existence of P=O and --P--C6H4 -- groups therein.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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